molecular formula C19H13Cl3N2O4 B3582628 ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

Cat. No.: B3582628
M. Wt: 439.7 g/mol
InChI Key: BTUAAXONPWJVQC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has an ethyl group (a two-carbon chain), an amino group (NH2), a benzoate group (a benzene ring attached to a carboxylate), and a pyrrole ring (a five-membered ring with one nitrogen atom) which is 2,5-dioxo- (containing two carbonyl groups at positions 2 and 5) and 2,5-dihydro- (indicating that the ring has two additional hydrogen atoms). The pyrrole ring is also 1-(3,4-dichlorophenyl)-substituted, meaning it has a phenyl (benzene) ring attached to it at position 1, which is further substituted with two chlorine atoms at positions 3 and 4 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-rich pyrrole ring might be involved in pi stacking interactions with the phenyl rings, and the polar carboxylate and amino groups could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the carboxylate and the amino groups) and aromatic rings in this compound suggests that it might have a relatively high boiling point and be soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without knowing the intended target or biological activity of this compound, it’s impossible to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

ethyl 3-[[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O4/c1-2-28-19(27)10-4-3-5-11(8-10)23-16-15(22)17(25)24(18(16)26)12-6-7-13(20)14(21)9-12/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUAAXONPWJVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

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